molecular formula C18H22N2O3S2 B4625755 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide

3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide

Cat. No. B4625755
M. Wt: 378.5 g/mol
InChI Key: RFVMEPPKCYWHSO-UHFFFAOYSA-N
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Description

3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide is a chemical compound that is commonly known as ESI-09. This compound is a selective inhibitor of the RAC1 GTPase, which plays an essential role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. ESI-09 has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.

Scientific Research Applications

Sulfonamides A Patent Review (2008 – 2012)

The sulfonamide group, found in many clinically used drugs, including diuretics and carbonic anhydrase inhibitors (CAIs), exhibits broad utility across a range of therapeutic areas. Recent patents have highlighted novel sulfonamides with significant antitumor activity, such as apricoxib and pazopanib, pointing to the ongoing importance of this functional group in drug development. The review underscores the versatility of sulfonamides in addressing a variety of conditions, including glaucoma and cancer, through selective targeting of specific carbonic anhydrase isoforms and other mechanisms (Carta, Scozzafava, & Supuran, 2012).

Glibenclamide in Cerebral Ischemia and Stroke Glibenclamide demonstrates a profound impact on cerebral ischemia and stroke management by targeting the sulfonylurea receptor 1–transient receptor potential 4 channel, which plays a critical role in edema formation and secondary hemorrhage. This sulfonamide derivative reduces brain swelling, infarct volume, and mortality, highlighting its potential beyond glycemic control in diabetes to neuroprotective applications (Simard et al., 2014).

Sulfonamide Inhibitors A Patent Review 2013-present

Sulfonamide compounds, beyond their historical role as antibacterial agents, have found new life in a variety of therapeutic areas, including as antiviral HIV protease inhibitors and anticancer agents. This review encapsulates the versatility of sulfonamides in modern medicine, illustrating their broad applicability and the potential for new drug development across various disease states, from infectious diseases to cancer and beyond (Gulcin & Taslimi, 2018).

Antiglaucoma Carbonic Anhydrase Inhibitors This review focuses on the application of sulfonamide-based carbonic anhydrase inhibitors (CAIs) in the treatment of glaucoma, a major cause of blindness. The effectiveness of these CAIs in reducing intraocular pressure through the inhibition of bicarbonate formation underscores the critical role of sulfonamide derivatives in ophthalmology. The development of novel, more selective CAIs remains a priority for future therapeutic advances in glaucoma treatment (Masini, Carta, Scozzafava, & Supuran, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-19-25(22,23)17-10-7-14(8-11-17)9-12-18(21)20-15-5-4-6-16(13-15)24-2/h4-8,10-11,13,19H,3,9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVMEPPKCYWHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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